molecular formula C9H12N2O4 B1619322 Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate CAS No. 5463-44-5

Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate

Cat. No. B1619322
CAS RN: 5463-44-5
M. Wt: 212.2 g/mol
InChI Key: AZGXAAUDJWAVHF-UHFFFAOYSA-N
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Description

  • SMILES : CC1=C(N+[O-])NC©=C1C(OCC)=O

Synthesis Analysis

The synthesis of this compound involves the reaction between Ethyl cyanoacetate and Acetylacetone . Detailed synthetic pathways and reaction conditions can be found in relevant literature.

Scientific Research Applications

Spectroscopic Analysis and Chemical Reactivity

Ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC), a derivative of Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate, has been the subject of extensive spectroscopic analysis and chemical reactivity studies. It shows promise in the field of quantum chemical approaches due to its interesting geometrical, spectral, and thermodynamic properties. Its potential for forming heterocyclic compounds like pyrazoline and oxazoline, and its notable nonlinear optical (NLO) applications, make it an attractive material for research in these areas (Singh et al., 2013).

Non-Linear Optical (NLO) Properties

The compound's derivatives, such as ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (ECADPC) and ethyl 3,5-dimethyl-4-[3-(3-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNAPC), have been investigated for their non-linear optical properties. Particularly, ECADPC has been found to be more suitable for NLO response than EDNAPC, indicating its potential in the development of NLO materials (Singh et al., 2015).

Synthesis Methods

A solvent-free synthesis method has been developed for ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, a class to which Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate belongs. This method uses microwave irradiation and shows good yields, highlighting its efficiency and potential for industrial applications (Khajuria et al., 2013).

Molecular Structure and Spectral Analyses

The molecular structure and spectral properties of various derivatives of Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate have been extensively studied. These studies include analysis of vibrational modes, electronic transitions, and hydrogen bonding patterns, which are crucial for understanding the compound's chemical behavior and its potential in various scientific applications (Singh et al., 2013; Singh et al., 2014).

properties

IUPAC Name

ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4-15-9(12)7-5(2)8(11(13)14)6(3)10-7/h10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGXAAUDJWAVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203062
Record name 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate

CAS RN

5463-44-5
Record name 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005463445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13424
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nitric acid (70 w/w %, 5 mL) was added to ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 g, 6.0 mmol) cooled to 0° C. The reaction mixture was stirred and allowed to warm to RT over 1 h. The reaction mixture was poured into an ice bath with sat. sodium bicarbonate (25 mL) and extracted with EtOAc (3×50 mL), the organic layers combined, dried over sodium sulfate, filtered and evaporated. Purification by column chromatography afforded ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate (0.185 g, 14%) as a white solid. 1H NMR (400 MHz, DMSO-d5): δ ppm 12.49 (br. s., 1H) 4.26 (q, 2H) 2.51 (s, 3H) 2.50 (s, 3H) 1.28 (t, 3H). MS: m/z 213.3 (M+1).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kniess, M Kuchar, F Wuest - Synthetic Communications®, 2008 - Taylor & Francis
The synthesis of novel nitro-substituted derivatives of the tyrosine kinase inhibitor Semaxinib (SU5416) is described. The reaction of various substituted oxindoles with 3,5-dimethylpyrrol…

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